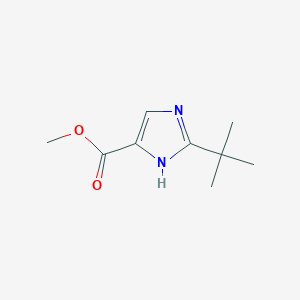
2-Methyl-3-phenylpyrrolidine
Übersicht
Beschreibung
2-Methyl-3-phenylpyrrolidine is a chemical compound with the molecular formula C11H15N . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 2-Methyl-3-phenylpyrrolidine, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-phenylpyrrolidine is characterized by a five-membered pyrrolidine ring with a methyl group at the 2-position and a phenyl group at the 3-position .
Chemical Reactions Analysis
The pyrrolidine ring in 2-Methyl-3-phenylpyrrolidine can undergo various chemical reactions. For instance, it can be functionalized to create new compounds with different biological profiles .
Physical And Chemical Properties Analysis
2-Methyl-3-phenylpyrrolidine is a liquid at room temperature . It has a molecular weight of 161.25 and a mono-isotopic mass of 197.097122 Da .
Wissenschaftliche Forschungsanwendungen
Catalytic Arylation in Organic Synthesis
2-Methyl-3-phenylpyrrolidine has been involved in studies focusing on the arylation of N-phenylpyrrolidine, highlighting a method for the selective arylation of sp3 C-H bonds without a directing group. This method, using Ru(H)2(CO)(PCy3)3 as the catalyst, represents an important advancement in organic synthesis, particularly in functionalizing pyrrolidines like 2-Methyl-3-phenylpyrrolidine (Sezen & Sames, 2005).
Development of Dopamine Binding Affinity
3-Phenylpyrrolidines, closely related to 2-Methyl-3-phenylpyrrolidine, have been synthesized and evaluated for their dopamine binding affinity. This research is significant in understanding the interaction of these compounds with dopamine receptors, potentially leading to the development of new neurological or psychiatric medications (Crider et al., 1992).
Synthesis of Chiral Compounds
Research has demonstrated the synthesis of chiral compounds like (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine using 2-Methyl-3-phenylpyrrolidine. These findings are vital for developing novel methodologies in asymmetric synthesis, which is a cornerstone in pharmaceutical and fine chemical manufacturing (Evans, 2007).
Neuroprotection Studies
Studies involving aminopyrrolidine-2R,4R-dicarboxylated, a compound structurally related to 2-Methyl-3-phenylpyrrolidine, have shown potential in neuroprotection. This research is particularly relevant in exploring treatments for neurological disorders or injuries due to excitotoxicity (Battaglia et al., 1998).
Bromodomain Inhibitors
N-Methylpyrrolidone, a chemotype similar to 2-Methyl-3-phenylpyrrolidine, has been a focus in the development of bromodomain inhibitors. These studies contribute to the understanding of epigenetic regulation and potential treatments for cancer and other diseases (Hilton-Proctor et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-3-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-11(7-8-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLQMGWQLRCDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenylpyrrolidine | |
CAS RN |
33562-39-9 | |
| Record name | 2-methyl-3-phenylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



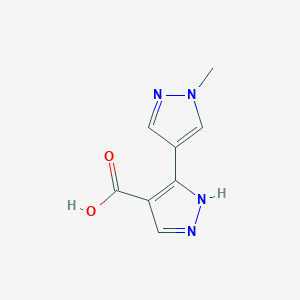
![Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]-](/img/structure/B1427898.png)
![6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1427900.png)
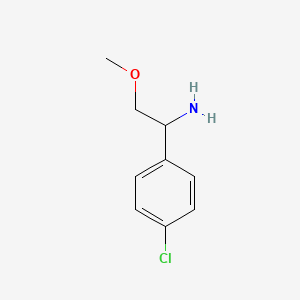
![[2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427902.png)
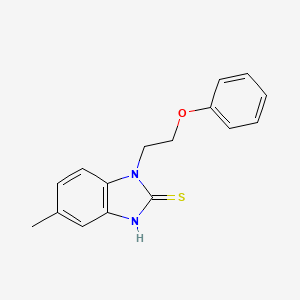
![1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1427907.png)
![N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1427908.png)
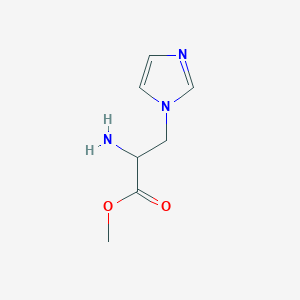
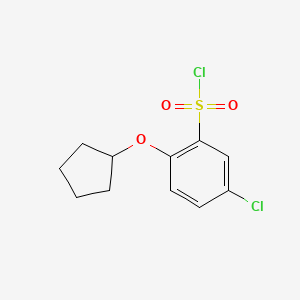
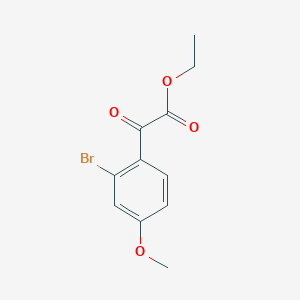
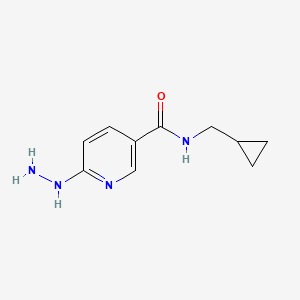
![6-{Methyl[(pyridin-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B1427917.png)
